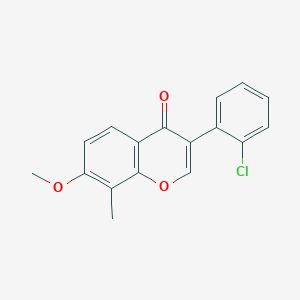
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide, commonly known as CMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. CMBA is a benzothiazole derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of CMBA is not fully understood. However, several studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. CMBA has also been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CMBA has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in activated macrophages. CMBA has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMBA in lab experiments is its potential for the development of new drugs for the treatment of cancer and inflammatory diseases. CMBA has also been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CMBA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Several future directions for the study of CMBA can be identified. One of the directions is to investigate the mechanism of action of CMBA in more detail, particularly its effect on the caspase cascade and mitochondrial membrane potential. Another direction is to explore the potential of CMBA as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, the development of new methods for the synthesis of CMBA with higher yields and improved solubility is also an area for future research.
Méthodes De Synthèse
Several methods have been reported for the synthesis of CMBA, including the reaction of 2-aminothiophenol with 2-bromo-4-chloroacetophenone, followed by the reaction of the resulting intermediate with 2-methylphenol. Another method involves the reaction of 2-aminothiophenol with 2-bromo-4-chloroacetophenone, followed by the reaction of the resulting intermediate with 2-methylphenol in the presence of potassium carbonate. The yield of CMBA using these methods ranges from 50-70%.
Applications De Recherche Scientifique
CMBA has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit significant antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. CMBA has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMBA has been reported to possess anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-5-3-4-6-14(10)22-9-16(21)20-17-19-13-8-12(18)11(2)7-15(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZZPDZHQDNYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)
